molecular formula C16H29N3O2 B3011483 4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide CAS No. 2415470-18-5

4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B3011483
CAS No.: 2415470-18-5
M. Wt: 295.427
InChI Key: HGNQYRKTHWKXEZ-UHFFFAOYSA-N
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Description

4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentyl group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Acetamido Group: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or a similar reagent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-cyclopentylacetamido)methyl]benzoic acid: This compound shares a similar structure but has a benzoic acid group instead of a piperidine ring.

    N,N-dimethylpiperidine-1-carboxamide: This compound lacks the cyclopentyl and acetamido groups.

Uniqueness

4-[(2-cyclopentylacetamido)methyl]-N,N-dimethylpiperidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[(2-cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-18(2)16(21)19-9-7-14(8-10-19)12-17-15(20)11-13-5-3-4-6-13/h13-14H,3-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQYRKTHWKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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